N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound belonging to the class of oxalamides This compound features a thiophene ring, a sulfur-containing heterocycle, which is known for its stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common approach is the reaction of thiophene-2-carboxylic acid with 1-(thiophen-2-yl)propan-2-amine under specific conditions to form the oxalamide core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene rings in the structure make it particularly reactive in certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its thiophene ring can interact with biological targets, making it a potential candidate for therapeutic agents.
Medicine: In medicine, this compound may be explored for its potential anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with biological systems makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability or conductivity. Its unique chemical structure can contribute to the development of new materials for various applications.
Mechanism of Action
The mechanism by which N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects involves its interaction with molecular targets. The thiophene rings can bind to specific enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and the biological system .
Comparison with Similar Compounds
N1,N2-bis(thiophen-2-ylmethyl)oxalamide
(1S,2S)-N1,N2-dimethyl-1,2-di(thiophen-2-yl)ethane-1,2-diamine
Uniqueness: N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide stands out due to its specific structural features, such as the presence of the propan-2-yl group and the thiophen-2-ylmethyl group
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-10(8-11-4-2-6-19-11)16-14(18)13(17)15-9-12-5-3-7-20-12/h2-7,10H,8-9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXYKDRMNRAHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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